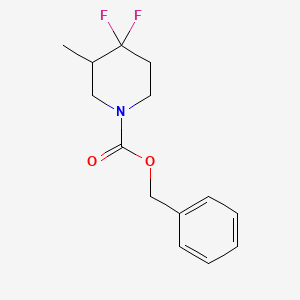

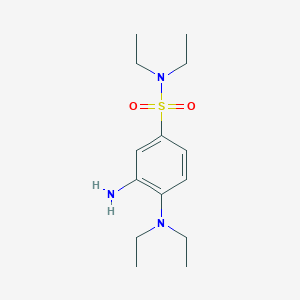

![molecular formula C15H10Cl2N2O3S2 B2537748 2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 349627-09-4](/img/structure/B2537748.png)

2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a chemical entity that is presumed to have a benzamide core structure, which is a common feature in various bioactive molecules. Although the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide groups and substituted thiadiazole scaffolds have been synthesized and studied for their biological activities, such as anticancer properties . These compounds are of interest due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds involves the coupling of benzamide groups with thiadiazole scaffolds, which are known to possess significant biological properties. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using a microwave-assisted, solvent-free method, which is a rapid and efficient technique . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using various analytical techniques. For example, the crystal structure of a related compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, was determined by X-ray single-crystal diffraction, revealing its monoclinic space group and other crystallographic parameters . These structural analyses are crucial for understanding the molecular interactions and potential binding modes of the compounds.

Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not provided, the chemical reactivity of benzamide derivatives can be inferred from related studies. Benzamide compounds can undergo various chemical reactions, including sulfonamide and amide bond formation, which are key steps in the synthesis of such molecules . These reactions are important for the modification and optimization of the compounds for enhanced biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the crystal structure analysis provides insights into the density and molecular volume, which are important for the compound's physical properties . The chemical properties, such as solubility and stability, can be predicted through computational studies, as was done for a series of benzamide derivatives to assess their ADMET profiles . These properties are essential for determining the compound's suitability as a drug candidate.

Wissenschaftliche Forschungsanwendungen

Cardiac Electrophysiology

Compounds structurally related to 2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide have been explored for their cardiac electrophysiological activity. These substances, specifically N-substituted imidazolylbenzamides and benzene-sulfonamides, show promise as selective class III antiarrhythmic agents. Their electrophysiological activity in vitro and in vivo suggests potential for treating reentrant arrhythmias, comparable to sematilide, a clinically trialed selective class III agent (Morgan et al., 1990).

Antimicrobial and Antifungal Properties

Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems have shown significant antimicrobial and antifungal activity. Specifically, compounds in the series of 2,5-disubstituted 1,3,4-thiadiazoles have been effective against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. This suggests applications in developing new antimicrobial and antifungal agents (Sych et al., 2019).

Antimalarial and COVID-19 Potential

Investigations into N-(phenylsulfonyl)acetamide derivatives, including those related to this compound, have identified promising antimalarial activities. These studies also explore the compounds' potential against COVID-19 through computational calculations and molecular docking, highlighting their versatility in drug discovery (Fahim & Ismael, 2021).

Anticancer Applications

Pro-apoptotic activities of indapamide derivatives, which share structural similarities with this compound, have been studied for their potential as anticancer agents. These compounds have shown significant activity against melanoma cell lines, suggesting a pathway for developing new treatments for cancer (Yılmaz et al., 2015).

PI3K/mTOR Dual Inhibition

Structural analogs targeting the PI3K/mTOR pathway have been synthesized to improve metabolic stability and efficacy. These efforts aim to develop more effective inhibitors for cancer treatment by exploring various heterocyclic analogs, including benzothiazoles, as alternatives to improve drug properties (Stec et al., 2011).

Wirkmechanismus

Target of Action

Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Thiazole derivatives have been shown to impact a variety of biochemical pathways, leading to downstream effects such as analgesic and anti-inflammatory activities .

Result of Action

Thiazole derivatives have been shown to exhibit significant analgesic and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

2,5-dichloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O3S2/c1-24(21,22)9-3-5-12-13(7-9)23-15(18-12)19-14(20)10-6-8(16)2-4-11(10)17/h2-7H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZODDIXTIYPXSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

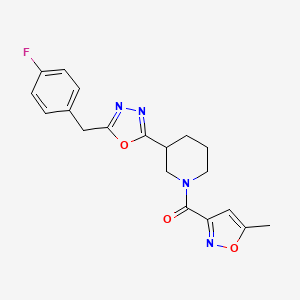

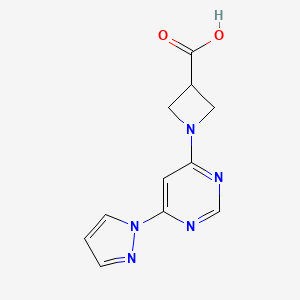

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2537668.png)

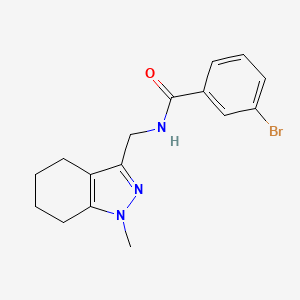

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2537672.png)

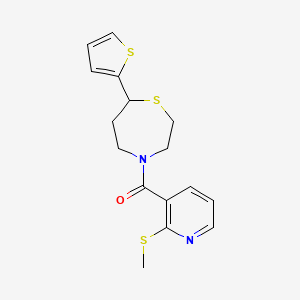

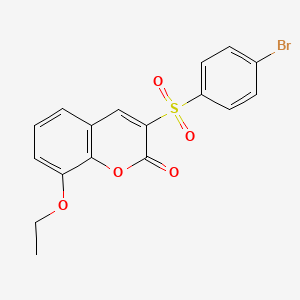

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2537679.png)

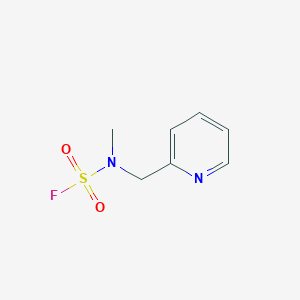

![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2537680.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2537681.png)

![4,7-Dimethyl-2-(2-methylpropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2537682.png)